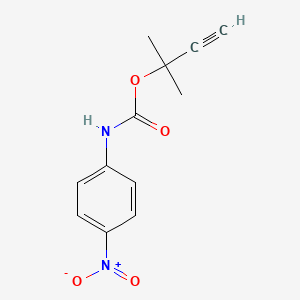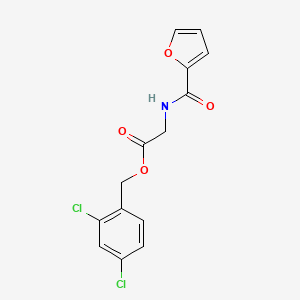![molecular formula C22H18N2O5 B4198287 N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4198287.png)
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzodioxole derivatives, which are known to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and possess antioxidant properties. It has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. It is also stable and can be stored for extended periods of time. However, there are also some limitations to its use in lab experiments. It may exhibit low solubility in certain solvents, which may limit its use in certain assays. It may also exhibit low bioavailability, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for the study of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its potential use in the treatment of oxidative stress-related disorders. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties for potential therapeutic applications.
Applications De Recherche Scientifique
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been shown to possess antioxidant properties, which may have potential applications in the treatment of oxidative stress-related disorders.
Propriétés
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-16-9-7-15(8-10-16)23-22(26)17-4-2-3-5-18(17)24-21(25)14-6-11-19-20(12-14)29-13-28-19/h2-12H,13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUKJFGEVIFXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(isopropylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4198214.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-1,2,4-triazol-3-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4198221.png)
![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198231.png)

![N-[4-(benzyloxy)phenyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4198239.png)
![N-(2,4-dimethylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198246.png)
![ethyl 4-amino-2-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4198249.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4198256.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198260.png)

![2-(4-cyclohexylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4198279.png)
![1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol](/img/structure/B4198286.png)

![1-ethyl-3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198325.png)